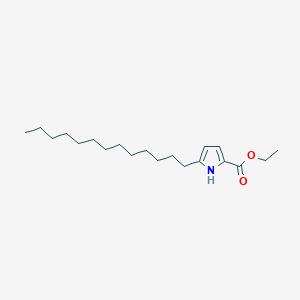![molecular formula C23H22O2 B14278127 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one CAS No. 138435-74-2](/img/structure/B14278127.png)
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound with a unique structure that includes a benzo[b]naphtho[1,2-d]pyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under solvent-free conditions using a catalytic amount of BF3.OEt2 . This method is efficient and environmentally friendly, as it avoids the use of solvents.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of photochromic materials for optical applications.
Wirkmechanismus
The mechanism of action of 1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diisopropyl-2-thiourea: Another compound with similar structural features but different functional groups.
1,3-Di(2-pyridyl)-1,3-propanedione: Shares some structural similarities but has distinct chemical properties.
Uniqueness
1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is unique due to its specific benzo[b]naphtho[1,2-d]pyran core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138435-74-2 |
|---|---|
Molekularformel |
C23H22O2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)naphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C23H22O2/c1-13(2)16-11-19(14(3)4)22-20(12-16)25-23(24)18-10-9-15-7-5-6-8-17(15)21(18)22/h5-14H,1-4H3 |
InChI-Schlüssel |
ANMXWTMCMFIQMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C2C(=C1)OC(=O)C3=C2C4=CC=CC=C4C=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


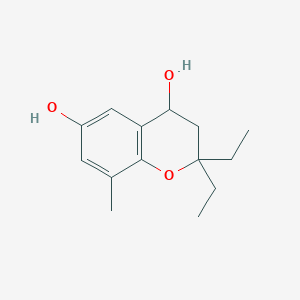
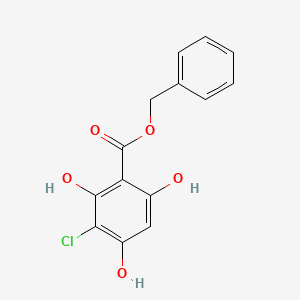
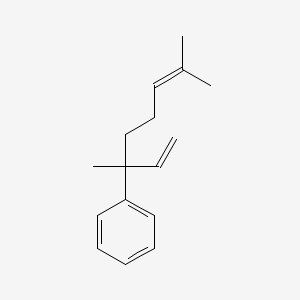
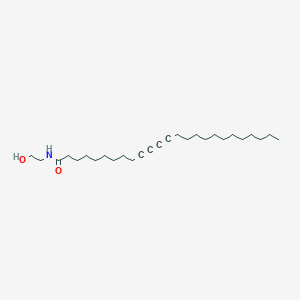
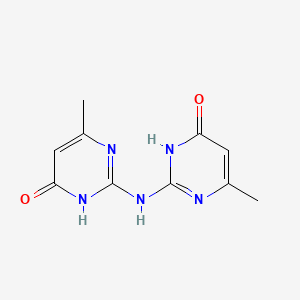
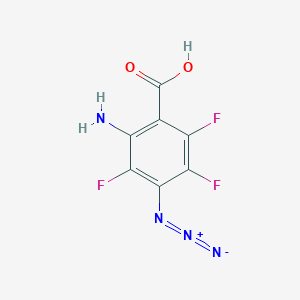
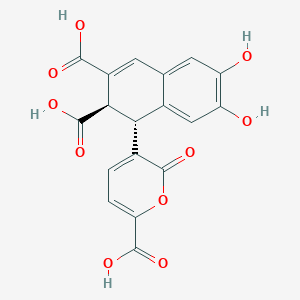


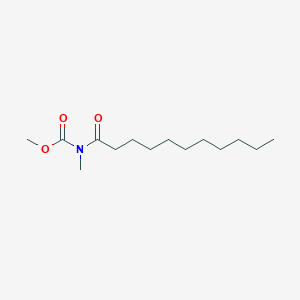

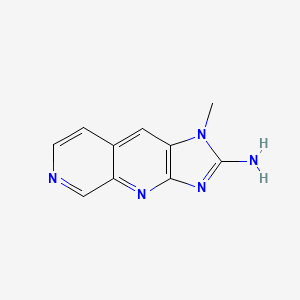
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
